molecular formula C₁₁H₁₆O₄ B143755 (1R)-1-[(2S,3S)-3-[(E)-2-[(3S)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol CAS No. 139508-73-9

(1R)-1-[(2S,3S)-3-[(E)-2-[(3S)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol

Cat. No. B143755
M. Wt: 212.24 g/mol
InChI Key: DLVJMFOLJOOWFS-INMLLLKOSA-N
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Description

The compound , (1R)-1-[(2S,3S)-3-[(E)-2-[(3S)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol, is a complex molecule featuring multiple chiral centers and oxirane (epoxide) rings. This structure suggests that it may have interesting chemical and physical properties, as well as potential applications in various fields such as pharmaceuticals, due to the presence of chiral centers which are often key in drug design and synthesis.

Synthesis Analysis

The synthesis of chiral epoxides is a topic of significant interest in the field of organic chemistry. Paper discusses the chemo-enzymatic synthesis of chiral epoxides from levoglucosenone, a biobased compound. This method is notable for its sustainability and avoidance of harmful reagents. Although the specific compound is not synthesized in this study, the principles of chiral epoxide synthesis and the use of environmentally friendly methods are highly relevant.

Molecular Structure Analysis

The molecular structure of chiral epoxides is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether. The stereochemistry of these compounds is crucial, as different enantiomers can have vastly different biological activities. Paper explores the enantioselectivity in the glutathione conjugation of a chiral epoxide, highlighting the importance of stereochemistry in biological processes.

Chemical Reactions Analysis

Chiral epoxides are reactive intermediates that can undergo various chemical reactions. The presence of the oxirane ring makes them susceptible to ring-opening reactions, which can be utilized to create a wide range of products. The synthesis of complex molecules often involves multiple steps, including the formation and subsequent reactions of epoxides. While the papers provided do not directly address the reactions of the specific compound , they do provide insight into the types of reactions that chiral epoxides can participate in.

Physical and Chemical Properties Analysis

The physical and chemical properties of chiral epoxides like the compound are influenced by their molecular structure. The presence of multiple chiral centers and oxirane rings can lead to unique properties such as optical activity, which is the ability to rotate plane-polarized light. These properties are important for the identification and characterization of these compounds, as well as for understanding their behavior in different environments. Paper discusses the liquid crystal properties of certain chiral compounds, which is an example of how molecular structure can influence physical properties.

Scientific Research Applications

Enantioselectivity in Glutathione Conjugation

Watabe, Hiratsuka, and Tsurumori (1985) studied the enantioselectivity in glutathione conjugation of epoxy compounds, focusing on their reaction with glutathione S-transferase. This research provides insights into the stereochemistry of oxirane compounds and their interactions with biological molecules (Watabe, Hiratsuka, & Tsurumori, 1985).

Antifungal Activity of Oxirane Derivatives

Tasaka et al. (1993) explored the antifungal activity of optically active oxirane derivatives. Their research emphasizes the potential of such compounds in developing antifungal agents, showcasing the versatility of oxirane compounds in pharmaceutical applications (Tasaka et al., 1993).

Polyketides from Endophytic Fungi

Yuan et al. (2009) isolated new polyketides from endophytic fungi, including derivatives of oxirane. This study illustrates the role of oxirane compounds in the field of natural product chemistry and their potential in discovering new bioactive compounds (Yuan et al., 2009).

Synthesis of Functionally Substituted Oxiranes

Leonova et al. (2020) worked on synthesizing functionally substituted oxiranes. Their research contributes to the methodology of synthesizing complex oxirane derivatives, which is crucial for expanding the applications of these compounds in various scientific fields (Leonova et al., 2020).

Synthesis of Anxiolytic Drugs

Narsaiah and Nagaiah (2010) discussed the asymmetric synthesis of anxiolytic drugs using oxirane intermediates. This highlights the importance of oxirane compounds in the synthesis of pharmaceuticals, particularly in the creation of enantiomerically pure drug molecules (Narsaiah & Nagaiah, 2010).

properties

IUPAC Name

(1R)-1-[(2S,3S)-3-[(E)-2-[(3S)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-3-7(13)11-9(15-11)5-4-8-10(14-8)6(2)12/h3-13H,1H2,2H3/b5-4+/t6-,7-,8?,9+,10+,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVJMFOLJOOWFS-LMSNBXBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(O1)C=CC2C(O2)C(C=C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(O1)/C=C/[C@H]2[C@@H](O2)[C@@H](C=C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-[(2S,3S)-3-[(E)-2-[(3S)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol

CAS RN

139508-73-9
Record name Depudecin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139508739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R)-1-[(2S,3S)-3-[(E)-2-[(3S)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol
Reactant of Route 2
Reactant of Route 2
(1R)-1-[(2S,3S)-3-[(E)-2-[(3S)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol
Reactant of Route 3
(1R)-1-[(2S,3S)-3-[(E)-2-[(3S)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol
Reactant of Route 4
Reactant of Route 4
(1R)-1-[(2S,3S)-3-[(E)-2-[(3S)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol
Reactant of Route 5
Reactant of Route 5
(1R)-1-[(2S,3S)-3-[(E)-2-[(3S)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol
Reactant of Route 6
Reactant of Route 6
(1R)-1-[(2S,3S)-3-[(E)-2-[(3S)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol

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